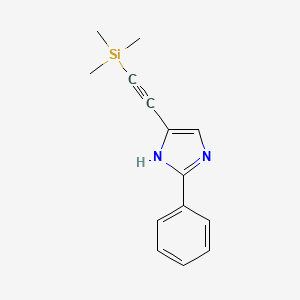
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a phenyl group and a trimethylsilyl-ethynyl group attached to the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole typically involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction is carried out under specific conditions, including the use of a palladium catalyst, a base, and an appropriate solvent. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, industrial production would involve the use of larger reactors and more efficient purification techniques.
化学反应分析
Types of Reactions
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and trimethylsilyl-ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of 2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms .
相似化合物的比较
Similar Compounds
- 2-((Trimethylsilyl)ethynyl)aniline
- 4-((Trimethylsilyl)ethynyl)aniline
- 2-Phenyl-4-alkoxy quinolines
Uniqueness
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole is unique due to the presence of both a phenyl group and a trimethylsilyl-ethynyl group attached to the imidazole ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development .
属性
分子式 |
C14H16N2Si |
|---|---|
分子量 |
240.37 g/mol |
IUPAC 名称 |
trimethyl-[2-(2-phenyl-1H-imidazol-5-yl)ethynyl]silane |
InChI |
InChI=1S/C14H16N2Si/c1-17(2,3)10-9-13-11-15-14(16-13)12-7-5-4-6-8-12/h4-8,11H,1-3H3,(H,15,16) |
InChI 键 |
ZYWFFVPXUXJHDL-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=CN=C(N1)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















